Xerophilusin G

描述

属性

分子式 |

C22H30O8 |

|---|---|

分子量 |

422.5 g/mol |

IUPAC 名称 |

[(1S,2S,5S,8R,9R,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate |

InChI |

InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12-,13-,14+,15+,17+,18-,19-,20+,21-,22-/m0/s1 |

InChI 键 |

WXIZMFKMNALSKU-GWUMUZJOSA-N |

手性 SMILES |

CC(=O)OC[C@@]1(CC[C@H]([C@]23[C@@H]1[C@@H]([C@@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)O)C |

规范 SMILES |

CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |

产品来源 |

United States |

Foundational & Exploratory

Isodon enanderianus: A Technical Guide to the Isolation and Biological Potential of its Diterpenoid Constituents, Including Xerophilusin G

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isodon enanderianus as a source of bioactive ent-kaurane diterpenoids, with a specific focus on Xerophilusin G. The document details the isolation protocols for these compounds, summarizes their cytotoxic activities, and explores the potential molecular pathways through which they exert their effects.

Chemical Constituents of Isodon enanderianus

Isodon enanderianus (Hand.-Mazz.) H.W.Li, a plant from the Lamiaceae family, is a rich source of ent-kaurane diterpenoids. Phytochemical investigations have led to the isolation and identification of numerous diterpenoids from its aerial parts. Among these, this compound has been identified as a constituent of this plant species.

A variety of other diterpenoids have also been isolated from Isodon enanderianus, including several novel compounds. These belong to both the ent-kaurane and ent-abietane classes. The known diterpenoids isolated from this plant are summarized in Table 1.

Table 1: Diterpenoids Isolated from Isodon enanderianus

| Compound Class | Compound Name | Reference |

| ent-Kaurane | This compound | [1] |

| ent-Kaurane | Enanderianin K | [2] |

| ent-Kaurane | Enanderianin L | [2] |

| ent-Kaurane | Enanderianin M | [2] |

| ent-Kaurane | Enanderianin N | [2] |

| ent-Kaurane | Enanderianin O | [2] |

| ent-Abietane | Enanderianin P | [2] |

| ent-Kaurane | Rabdocoetsin A | [2] |

| ent-Kaurane | Rabdocoetsin B | [2] |

| ent-Kaurane | Rabdocoetsin D | [2] |

| ent-Kaurane | Megathyrin A | [2] |

| ent-Kaurane | Megathyrin B | [2] |

| ent-Kaurane | 6-Epiangustifolin | [1] |

| ent-Kaurane | Enanderinanin F | [1] |

| ent-Kaurane | Enanderinanin G | [1] |

| ent-Kaurane | Enanderinanin H | [1] |

| ent-Kaurane | Macrocalin B | [1] |

| ent-Kaurane | Xerophilusin A | [1] |

| ent-Kaurane | Trichorabdal A | [1] |

| ent-Kaurane | Trichorabdal B | [1] |

| ent-Kaurane | Effusin | [1] |

| ent-Kaurane | Angustifolin | [1] |

| ent-Kaurane | Longikaurin D | [1] |

| ent-Kaurane | Longikaurin F | [1] |

| ent-Kaurane | Enanderinanin B | [1] |

| ent-Kaurane | Shikokianin | [1] |

Experimental Protocols

Extraction and Isolation of Diterpenoids

The following protocol is a comprehensive method for the extraction and isolation of diterpenoids from the aerial parts of Isodon enanderianus.

Plant Material:

-

Aerial parts of Isodon enanderianus are collected, air-dried, and powdered.

Extraction:

-

The powdered plant material (e.g., 3.8 kg) is exhaustively extracted with a 70:30 mixture of acetone and water (3 x 10 L).

-

The filtrate is collected and concentrated under reduced pressure.

-

The concentrated extract is then partitioned sequentially with petroleum ether (3 x 1 L) and ethyl acetate (EtOAc) (3 x 1 L).

Isolation:

-

The EtOAc-soluble fraction is subjected to column chromatography over a macroporous resin (e.g., D101).

-

The column is eluted with a stepwise gradient of methanol (MeOH) in water (e.g., 30%, 50%, 70%, and 95% MeOH).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative TLC.

-

Elution from silica gel columns is typically performed using solvent systems such as petroleum ether-acetone, chloroform-acetone, or chloroform-methanol gradients.

-

Final purification of individual compounds can be achieved by recrystallization from appropriate solvents (e.g., methanol or acetone).

Cytotoxicity Assay

The cytotoxic activity of the isolated compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Human tumor cell lines (e.g., K562, a chronic myelogenous leukemia cell line) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a suitable density.

-

The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

The formazan crystals formed are dissolved in a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Biological Activity and Data Presentation

Several diterpenoids isolated from Isodon enanderianus have demonstrated significant cytotoxic activities against human tumor cell lines.[2] The available quantitative data for the cytotoxicity of these compounds against the K562 cell line are summarized in Table 2.

Table 2: Cytotoxicity of Diterpenoids from Isodon enanderianus against K562 Cells

| Compound | IC50 (µg/mL) | Reference |

| Enanderianin K | 0.87 | [2] |

| Enanderianin L | 0.13 | [2] |

| Enanderianin P | 0.28 | [2] |

| Rabdocoetsin B | 0.15 | [2] |

| Rabdocoetsin D | 0.23 | [2] |

| 6-Epiangustifolin | Significant cytotoxic activity (IC50 not specified) | [1] |

Note: Specific cytotoxicity data for this compound from Isodon enanderianus is not available in the reviewed literature.

Putative Signaling Pathway of Action

The ent-kaurane diterpenoids, the class to which this compound belongs, are known to induce apoptosis in cancer cells. While the specific signaling pathway for this compound has not been elucidated, studies on structurally related compounds, such as Xerophilusin B, suggest that the intrinsic (mitochondrial) apoptosis pathway is a likely mechanism of action.[3] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in programmed cell death.

Conclusion

Isodon enanderianus is a promising natural source of a diverse array of ent-kaurane and ent-abietane diterpenoids, including this compound. The established isolation protocols allow for the efficient procurement of these compounds for further investigation. Several diterpenoids from this plant have demonstrated potent cytotoxic effects against cancer cell lines, suggesting their potential as lead compounds in drug discovery and development. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound and other bioactive constituents of Isodon enanderianus, and to explore their therapeutic potential in preclinical and clinical settings.

References

- 1. Diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Xerophilusin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xerophilusin G is a naturally occurring ent-kaurane diterpenoid isolated from the plant Isodon enanderianus.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data are essential for its identification, handling, and application in experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 304642-94-2 | [1] |

| Molecular Formula | C₂₂H₃₀O₈ | [1] |

| Molecular Weight | 422.47 g/mol | [1] |

| Appearance | Amorphous powder | Assumed from isolation |

| Melting Point | Not reported | |

| Optical Rotation | Not reported | |

| Solubility | Not reported |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 641.9 ± 55.0 °C | [1] |

| Density | 1.44 ± 0.1 g/cm³ | [1] |

| pKa | 10.83 ± 0.70 | [1] |

Table 3: Spectroscopic Data for this compound

Note: Detailed NMR assignments are based on the primary literature and are crucial for structural confirmation.

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Data not fully available in search results | Data not fully available in search results |

| Spectroscopic Method | Key Observations |

| Infrared (IR) | Data not available |

| Mass Spectrometry (MS) | Data not available |

| Ultraviolet (UV) | Data not available |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound.

Isolation of this compound from Isodon enanderianus

This compound was first isolated from the aerial parts of Isodon enanderianus.[1] The general workflow for its isolation is depicted below.

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Plant Material and Extraction: The air-dried and powdered aerial parts of Isodon enanderianus were extracted with 95% ethanol at room temperature.[1] The solvent was then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc).

-

Chromatographic Separation: The EtOAc-soluble fraction was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.

-

Purification: Fractions containing this compound were further purified by repeated column chromatography, potentially including Sephadex LH-20 and reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Caption: Workflow for the structure elucidation of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to determine the carbon skeleton and the number and types of protons and carbons. 2D NMR techniques, such as COSY, HSQC, and HMBC, were employed to establish the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy was utilized to identify the presence of key functional groups, such as hydroxyls, carbonyls, and esters.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the presence of chromophores within the molecule.

Biological Activity

While the primary focus of this document is on the physical and chemical properties of this compound, it is noteworthy that related ent-kaurane diterpenoids have exhibited significant biological activities. For instance, Xerophilusin B, also isolated from an Isodon species, has been shown to induce cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells.[2] This was reported to occur through the mitochondrial cytochrome c-dependent activation of the caspase-9 and caspase-3 cascade pathway.[2]

References

Natural abundance and yield of Xerophilusin G from Isodon enanderianus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance, isolation, and potential biological activity of Xerophilusin G, an ent-kaurane diterpenoid found in Isodon enanderianus. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents representative methodologies and data from closely related compounds isolated from the same plant and genus to provide a robust framework for research and development.

Natural Abundance and Yield

This compound has been successfully isolated from the aerial parts of Isodon enanderianus.[1] While the exact natural abundance and yield of this compound have not been detailed in available abstracts, the isolation of a series of diterpenoids from this plant suggests that it is a viable, albeit potentially low-concentration, natural source. The yield of diterpenoids from Isodon species is influenced by various factors, including the specific plant part utilized (leaves, stems, flowers), as well as the processing methods employed. For other Isodon species, the content of major diterpenoids can vary significantly, highlighting the need for precise quantitative analysis in any drug development program.

Table 1: Representative Yields of Diterpenoids from Isodon Species

| Compound | Plant Source | Plant Part | Yield (% of Dry Weight) | Reference |

| Enmein | Isodon japonicus | Leaves | Not Specified | (Fujita et al., as cited in[2]) |

| Oridonin | Isodon japonicus | Leaves | Not Specified | (Fujita et al., as cited in[2]) |

| Ponicidin | Isodon japonicus | Leaves | Not Specified | (Fujita et al., as cited in[2]) |

| Weisiensin C | Isodon weisiensis | Leaves | Not Specified | [3] |

| Glaucocalyxin A | Isodon weisiensis | Leaves | Not Specified | [3] |

Note: The table above illustrates that while specific yields are often not provided in initial isolation papers, the focus is on the successful identification of novel compounds. Quantitative analysis would be a necessary subsequent step for any compound of interest.

Experimental Protocols

A detailed experimental protocol for the isolation of this compound is not available in the public domain. However, a general methodology for the isolation of ent-kaurane diterpenoids from Isodon species can be constructed based on established phytochemical techniques.

General Isolation Workflow for ent-Kaurane Diterpenoids from Isodon

The following diagram outlines a typical workflow for the isolation of diterpenoids from Isodon plant material.

References

Spectroscopic Profile of Xerophilusin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xerophilusin G, an ent-kaurane diterpenoid isolated from Isodon enanderianus, represents a class of natural products with significant biological activities. The structural elucidation of such complex molecules relies heavily on a comprehensive analysis of their spectroscopic data. This technical guide provides a detailed overview of the spectroscopic data expected for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited public availability of the complete raw data from the primary literature, this guide presents a composite of known information for this compound and illustrative data from closely related analogs to demonstrate the expected spectroscopic characteristics and data presentation. Detailed experimental protocols for acquiring and analyzing such data are also provided, along with logical workflow diagrams to guide researchers in the structural determination of similar natural products.

Introduction

Ent-kaurane diterpenoids are a large and structurally diverse family of natural products, many of which are isolated from the genus Isodon. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties. This compound, isolated from the aerial parts of Isodon enanderianus, is a member of this family. Its structural characterization is crucial for understanding its chemical properties and potential for drug development.

This document serves as a technical resource for researchers, providing a framework for the interpretation of the spectroscopic data of this compound and related compounds.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₈ | [1] |

| CAS Number | 304642-94-2 | [1] |

| Class | ent-Kaurane Diterpenoid | [1] |

| Source | Isodon enanderianus | [1][2] |

Spectroscopic Data (Illustrative)

The following tables present illustrative ¹H and ¹³C NMR data and Mass Spectrometry data. It is critical to note that the specific chemical shifts and coupling constants for this compound are not publicly available. The data presented below is from a closely related ent-kaurane diterpenoid, Enanderianin K, also isolated from Isodon enanderianus, to serve as a representative example for this class of compounds.

¹H NMR Data (Illustrative Example: Enanderianin K)

Solvent: C₅D₅N, 400 MHz

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 2.05 | m | |

| 1β | 2.58 | m | |

| 2α | 1.85 | m | |

| 2β | 2.10 | m | |

| 3α | 1.65 | m | |

| 3β | 1.95 | m | |

| 5 | 3.25 | d | 8.0 |

| 6α | 5.15 | dd | 8.0, 4.0 |

| 6β | 4.85 | d | 4.0 |

| 9 | 2.80 | m | |

| 11α | 2.15 | m | |

| 11β | 2.30 | m | |

| 12α | 1.75 | m | |

| 12β | 1.90 | m | |

| 13 | 3.40 | m | |

| 14α | 1.55 | m | |

| 14β | 1.70 | m | |

| 17a | 5.25 | s | |

| 17b | 5.10 | s | |

| 18-CH₃ | 1.20 | s | |

| 19-CH₃ | 1.15 | s | |

| 20 | 4.50 | d | 12.0 |

| 4.75 | d | 12.0 | |

| OAc | 2.10 | s |

¹³C NMR Data (Illustrative Example: Enanderianin K)

Solvent: C₅D₅N, 100 MHz

| Position | δ (ppm) | Type |

| 1 | 38.5 | CH₂ |

| 2 | 28.0 | CH₂ |

| 3 | 35.5 | CH₂ |

| 4 | 39.0 | C |

| 5 | 55.0 | CH |

| 6 | 75.0 | CH |

| 7 | 205.0 | C |

| 8 | 60.0 | C |

| 9 | 62.0 | CH |

| 10 | 42.0 | C |

| 11 | 22.0 | CH₂ |

| 12 | 30.0 | CH₂ |

| 13 | 45.0 | CH |

| 14 | 25.0 | CH₂ |

| 15 | 210.0 | C |

| 16 | 150.0 | C |

| 17 | 115.0 | CH₂ |

| 18 | 25.0 | CH₃ |

| 19 | 20.0 | CH₃ |

| 20 | 65.0 | CH₂ |

| OAc (C=O) | 170.0 | C |

| OAc (CH₃) | 21.0 | CH₃ |

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For this compound, the molecular formula is established as C₂₂H₃₀O₈.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 423.1968 | Data not available |

| [M+Na]⁺ | 445.1787 | Data not available |

Experimental Protocols

The following are detailed methodologies representative of the techniques used for the isolation and spectroscopic analysis of ent-kaurane diterpenoids from Isodon species.

Isolation of this compound

-

Extraction: The air-dried and powdered aerial parts of Isodon enanderianus are exhaustively extracted with a solvent system such as 70% aqueous acetone at room temperature.

-

Partitioning: The resulting extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the diterpenoids of interest (typically the ethyl acetate fraction) is subjected to repeated column chromatography.

-

Initial Separation: Macroporous resin (e.g., D101) or silica gel column chromatography is used for initial fractionation, eluting with a gradient of methanol in water or a gradient of ethyl acetate in hexane.

-

Fine Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) to yield pure this compound.

-

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₅D₅N, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz).

-

1D NMR:

-

¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: Proton-decoupled carbon spectra are acquired to determine the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) is measured with high accuracy. This allows for the unambiguous determination of the elemental composition.

-

Tandem MS (MS/MS): Fragmentation analysis can be performed to obtain structural information by isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide clues about the different structural motifs within the molecule.

Mandatory Visualizations

The following diagrams illustrate the typical workflows and logical relationships involved in the spectroscopic analysis of a natural product like this compound.

References

Xerophilusin G CAS number and molecular formula

An In-depth Technical Guide to Xerophilusin G

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring diterpenoid compound that has been isolated from plants of the Isodon genus, specifically Isodon enanderianus. As a member of the ent-kaurane diterpenoid family, this compound is part of a class of molecules known for their diverse and potent biological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, and outlines potential experimental protocols and signaling pathways based on closely related compounds.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Citation(s) |

| CAS Number | 304642-94-2 | [1][2][3][4] |

| Molecular Formula | C₂₂H₃₀O₈ | [1][2][3] |

| Molecular Weight | 422.47 g/mol | [1][3][4] |

| Chemical Class | ent-Kaurane Diterpenoid | [1] |

| Source Organism | Isodon enanderianus | [3] |

Potential Biological Activity and Therapeutic Relevance

While specific biological data for this compound is limited in publicly available literature, extensive research on other diterpenoids isolated from Isodon species suggests a strong potential for cytotoxic and anti-cancer activities. Compounds structurally related to this compound, such as Xerophilusin B, have demonstrated significant antiproliferative effects against various cancer cell lines.

Based on the activities of related compounds, this compound is a candidate for investigation against cell lines such as:

-

K562 (Chronic Myelogenous Leukemia)

-

MKN45 (Stomach Adenocarcinoma)

-

HepG2 (Hepatocellular Carcinoma)

-

ESCC (Esophageal Squamous Cell Carcinoma)

Postulated Mechanism of Action and Signaling Pathway

The precise signaling pathway of this compound has not been elucidated. However, the mechanism of the closely related compound, Xerophilusin B, has been studied and involves the induction of cell cycle arrest and apoptosis. It is plausible that this compound acts through a similar pathway.

A proposed signaling cascade, based on the action of Xerophilusin B, is the induction of G2/M cell cycle arrest and the triggering of apoptosis through a mitochondrial-dependent activation of the caspase-9 and caspase-3 cascade.

Hypothetical Signaling Pathway for this compound

Caption: Hypothetical signaling pathway of this compound leading to apoptosis.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound's biological activities. These are based on standard methodologies used for similar natural products.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a panel of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

This compound

-

Cancer cell lines (e.g., K562, MKN45, HepG2, ESCC)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

This compound represents a promising lead compound for further investigation in the field of oncology drug discovery. While specific biological data on this molecule is sparse, the well-documented activities of structurally similar ent-kaurane diterpenoids provide a strong rationale for its evaluation as a cytotoxic agent. The protocols and hypothetical pathways outlined in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in preclinical models.

References

- 1. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo, in vitro and in silico | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]

- 3. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Xerophilusin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xerophilusin G, an ent-kaurane diterpenoid isolated from Isodon xerophilus and Isodon enanderianus, has emerged as a molecule of interest in the exploration of natural products for therapeutic applications. This technical guide provides a consolidated overview of the preliminary biological screening of this compound, with a primary focus on its cytotoxic and anti-proliferative properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Cytotoxicity Profile

The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| HL-60 | Human promyelocytic leukemia | 3.93 | ~9.3 | [1] |

| S180 | Mouse sarcoma | 19.80 | ~46.9 | [2] |

¹Calculated based on a molecular weight of 422.47 g/mol .

Experimental Protocols

Cytotoxicity Assay: MTT Method for HL-60 Cells

The following is a representative protocol for determining the cytotoxic activity of this compound against the HL-60 cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This protocol is based on established methodologies for cytotoxicity screening.[3]

1. Cell Culture:

-

Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

HL-60 cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations.

-

The cells are treated with the various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the highest concentration of the solvent used) is also included.

-

Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

-

The percentage of cell viability is calculated using the following formula:

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of this compound and analyzing the data using a suitable statistical software.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.

Generalized Apoptotic Signaling Pathway

Caption: A generalized intrinsic apoptosis pathway often triggered by cytotoxic compounds.

Discussion and Future Directions

The preliminary data strongly suggest that this compound possesses cytotoxic activity against specific cancer cell lines. The observed potency against the HL-60 leukemia cell line warrants further investigation into its mechanism of action. Future studies should aim to:

-

Elucidate the Mechanism of Action: Investigate whether the cytotoxic effects are mediated through apoptosis, necrosis, or other forms of cell death. Analysis of cell cycle progression and key apoptotic markers would be crucial.

-

Broaden the Screening Panel: Evaluate the activity of this compound against a wider range of cancer cell lines, including solid tumors, to determine its spectrum of activity.

-

Investigate Other Biological Activities: Conduct screenings for other potential therapeutic properties, such as anti-inflammatory, antiviral, and antimicrobial activities, to build a comprehensive biological profile.

-

In Vivo Studies: Should in vitro studies continue to yield promising results, subsequent in vivo studies in animal models will be necessary to assess the compound's efficacy and safety profile in a physiological system.

Disclaimer: The information provided in this guide is based on publicly available research. The signaling pathway diagram represents a generalized model for apoptosis and has not been specifically validated for this compound. Further research is required to fully characterize the biological activities and mechanisms of this compound.

References

- 1. Phenotypic and Functional Analysis of HL-60 Cells Used in Opsonophagocytic-Killing Assay for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective synthesis and antiproliferative activity of the isomeric sphinganine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Xerophilusin G

AN001 | Revision 1.0

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Xerophilusin G is a novel secondary metabolite with significant potential in drug development due to its hypothesized biological activities. To facilitate research and development, robust and reliable analytical methods for its quantification in various matrices are essential. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurements of this compound in samples such as fermentation broths, plant extracts, or biological fluids.

The protocols herein are based on established principles of analytical chemistry and are intended as a comprehensive guide for method development and validation. While no specific methods for this compound are currently published, the following procedures can be adapted and optimized for this and other similar novel compounds.

Quantitative Data Summary

The following table represents a hypothetical dataset for the quantification of this compound using the described methods. This data illustrates the expected performance characteristics of a validated analytical method.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | > 0.995 | > 0.998[1] |

| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 30 ng/mL | 0.5 ng/mL[2] |

| Precision (%RSD) | < 5% | < 10%[1] |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110%[3] |

| Matrix Effect | Not Applicable | 85 - 115% |

| Extraction Recovery | > 90% | > 85%[3] |

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is a general guideline for extracting this compound from a solid matrix (e.g., microbial culture, plant material).

Materials:

-

This compound standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Water (deionized)

-

Formic acid

-

Solid sample containing this compound

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 1 g of the homogenized solid sample into a 50 mL conical tube.

-

Add 10 mL of extraction solvent (e.g., methanol or ethyl acetate). The choice of solvent should be optimized based on the polarity of this compound.

-

Vortex the mixture for 5 minutes to ensure thorough mixing.

-

Sonicate the sample for 15 minutes in a water bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the pellet with a fresh 10 mL of extraction solvent to maximize recovery.

-

Combine the supernatants from both extractions.

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

HPLC-UV Quantification Method

This method is suitable for routine quantification where high sensitivity is not required.

Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: To be determined by UV-Vis scan of this compound standard (e.g., 254 nm)

Procedure:

-

Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.

-

Inject the calibration standards to construct a calibration curve.

-

Inject the prepared samples.

-

Quantify this compound in the samples by comparing the peak area to the calibration curve.

LC-MS/MS Quantification Method

This method provides high sensitivity and selectivity, making it ideal for complex matrices and low concentrations of this compound.

Instrumentation:

-

LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

-

UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3 min: 5% to 95% B

-

3-4 min: 95% B

-

4-4.1 min: 95% to 5% B

-

4.1-5 min: 5% B (equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: ESI Positive or Negative (to be determined by infusion of this compound standard)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: To be optimized for the specific instrument.

-

MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be determined by direct infusion of the this compound standard.

Procedure:

-

Optimize MS parameters by infusing a standard solution of this compound.

-

Develop a Multiple Reaction Monitoring (MRM) method with optimized precursor/product ion transitions and collision energies.

-

Prepare calibration standards and quality control (QC) samples in a matrix matching the study samples if possible.

-

Inject the calibration standards and QC samples to establish the calibration curve and validate the run.

-

Inject the prepared samples.

-

Process the data using the instrument's software to quantify this compound based on the peak area ratios of the analyte to an internal standard (if used).

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Hypothetical GPCR signaling pathway for this compound.

References

Application Notes and Protocols for the Proposed Total Synthesis of Xerophilusin G

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Xerophilusin G is a structurally complex ent-kaurane diterpenoid isolated from Isodon xerophilus.[] As of this writing, a total synthesis of this compound has not been reported in the scientific literature. This document outlines proposed total synthesis strategies for this compound based on successful synthetic routes developed for structurally related Isodon diterpenoids. The strategies presented herein are theoretical and intended to serve as a guide for researchers aiming to achieve the first total synthesis of this natural product. The proposed routes leverage key transformations such as Diels-Alder reactions, radical cyclizations, and late-stage oxidations, which have proven effective in the synthesis of other complex diterpenoids.[2][3][4][5]

Chemical Structure of this compound

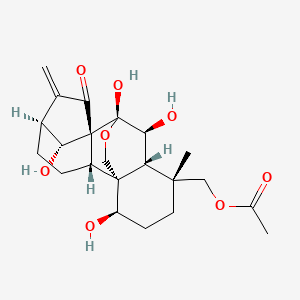

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane family. Its chemical structure is characterized by a bicyclo[3.2.1]octane core and multiple stereocenters. The molecular formula is C22H30O8.[]

Systematic Name: Kaur-16-en-15-one, 18-(acetyloxy)-7,20-epoxy-1,6,7,14-tetrahydroxy-, (1β,4α,6β,7α,14R)-[]

Proposed Retrosynthetic Analysis

Given the absence of a published total synthesis of this compound, we propose a convergent retrosynthetic strategy. This approach is inspired by the successful syntheses of other Isodon diterpenoids, such as sculponeatin N and various enmein-type natural products.[2][4][6][7] The primary disconnection points are chosen to simplify the complex polycyclic system into more manageable, synthetically accessible fragments.

A plausible retrosynthetic analysis of this compound is depicted below. The strategy hinges on the late-stage introduction of peripheral functional groups onto a pre-formed core structure. The tetracyclic core can be disconnected via a key intramolecular cyclization, such as a Diels-Alder reaction or a radical cyclization, to yield simpler precursors.

Caption: Proposed retrosynthetic analysis for this compound.

Proposed Synthetic Strategies and Key Transformations

Two primary strategies are proposed, each centered around a different key bond-forming reaction to construct the core of this compound.

Strategy A: Intramolecular Diels-Alder Approach

This strategy is inspired by the synthesis of (±)-sculponeatin N, which successfully employed an intramolecular Diels-Alder (IMDA) reaction to construct the B and C rings of the diterpenoid core simultaneously.[6][8]

Key Steps:

-

Synthesis of the IMDA Precursor: Construction of a linear precursor containing a diene and a dienophile.

-

Intramolecular Diels-Alder Cycloaddition: A thermal or Lewis acid-catalyzed IMDA reaction to form the tetracyclic core.

-

Radical Cyclization: Formation of the D ring through a radical-mediated cyclization.

-

Late-Stage Oxidations and Functional Group Manipulations: Introduction of the hydroxyl and acetate groups at the final stages of the synthesis.

Caption: Workflow for the proposed intramolecular Diels-Alder strategy.

Strategy B: Reductive Radical Cyclization Approach

This approach is based on the synthesis of sculponeatin N by Thomson and co-workers, which features a highly efficient reductive radical cyclization to form the bicyclo[3.2.1]octane ring system.[2]

Key Steps:

-

Nazarov Cyclization: Initial construction of a cyclopentenone intermediate.

-

Ring-Closing Metathesis: Formation of a larger ring system that will be a precursor to the core.

-

Reductive Radical Cyclization: A key step to form the bicyclo[3.2.1]octane core.

-

Oxidative Cleavage and Functionalization: Tailoring the core structure to introduce the necessary oxygenated functional groups.

Caption: Workflow for the proposed reductive radical cyclization strategy.

Comparative Data of Related Syntheses

Since there is no quantitative data for the synthesis of this compound, the following table summarizes the key metrics from the total syntheses of structurally related Isodon diterpenoids. This data can serve as a benchmark for a future synthesis of this compound.

| Natural Product | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |

| (±)-Sculponeatin N | Intramolecular Diels-Alder, Radical Cyclization | 13 | 13.9% | [6] |

| (-)-Maoecrystal V | Intramolecular Heck, Diels-Alder | 11 | Not explicitly stated | [3][9] |

| (-)-Enmein | Divergent Synthesis, Reductive Alkenylation | ~20 (from known intermediate) | Not explicitly stated | [4][7] |

| (±)-Maoecrystal V | Wessely Oxidative Dearomatization, IMDA | ~15 | Not explicitly stated | [10][11] |

Experimental Protocols for Key Experiments (Proposed)

The following protocols are adapted from the literature for the synthesis of related compounds and are proposed as starting points for the synthesis of this compound. Note: These are generalized procedures and will require optimization.

Protocol 1: Intramolecular Diels-Alder Reaction (Adapted from the synthesis of (±)-Sculponeatin N) [6]

-

Preparation of the IMDA Precursor: The triene precursor is synthesized through standard organic transformations (e.g., Wittig reactions, aldol condensations).

-

Cyclization Conditions:

-

Dissolve the IMDA precursor (1.0 eq) in toluene (0.01 M).

-

Heat the solution at 180 °C in a sealed tube for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the cycloadduct.

-

Protocol 2: Reductive Radical Cyclization (Adapted from the synthesis of sculponeatin N) [2]

-

Preparation of the Radical Precursor: The alkyne-containing precursor is prepared from the corresponding ketone.

-

Cyclization Conditions:

-

Dissolve the radical precursor (1.0 eq) and AIBN (0.2 eq) in degassed toluene (0.05 M).

-

Add Bu3SnH (1.5 eq) dropwise to the solution at 80 °C over 1 hour.

-

Stir the reaction mixture at 80 °C for an additional 2 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

-

Stir vigorously for 1 hour, then filter through Celite.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over Na2SO4, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

-

Protocol 3: Late-Stage C-H Oxidation

The introduction of hydroxyl groups at unactivated positions is a common challenge in natural product synthesis.

-

Directed C-H Oxidation:

-

Protect existing sensitive functional groups.

-

Utilize a directing group strategy (e.g., with a proximal ester or amide) to guide a metal-catalyzed oxidation (e.g., using a palladium or rhodium catalyst) to the desired C-H bond.

-

-

Non-Directed C-H Oxidation:

-

In a flame-dried flask under an inert atmosphere, dissolve the substrate (1.0 eq) in a suitable solvent (e.g., CH2Cl2 or MeCN).

-

Add a hypervalent iodine reagent (e.g., IBX) or a metal oxide (e.g., SeO2).

-

Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).

-

Quench the reaction and perform an aqueous workup.

-

Purify the product by column chromatography.

-

Conclusion

The total synthesis of this compound represents a significant challenge in contemporary organic synthesis. The proposed strategies, leveraging key transformations from the successful syntheses of related Isodon diterpenoids, provide a solid foundation for future synthetic efforts. The development of a successful total synthesis will not only provide access to this biologically interesting molecule for further study but also contribute to the advancement of synthetic methodology for complex natural products. Researchers undertaking this challenge should anticipate the need for extensive optimization of the proposed reaction conditions and protecting group strategies to accommodate the specific functionality of this compound.

References

- 2. Total synthesis of the Isodon diterpene sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, (-)-Isodocarpin, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of (±)-sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Xerophilusin G In Vitro Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Xerophilusin G, a natural diterpenoid. The primary method detailed is the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique for assessing cell metabolic activity. Due to the limited availability of specific published data for this compound, this document presents a generalized protocol applicable to natural product screening and provides illustrative data and potential signaling pathways based on related compounds.

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against various cancer cell lines, as determined by an MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[1]

Table 1: Illustrative Cytotoxic Activity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | 15.8 |

| HeLa | Cervical Cancer | 48 | 22.5 |

| MCF-7 | Breast Adenocarcinoma | 48 | 18.2 |

| HepG2 | Hepatocellular Carcinoma | 48 | 25.1 |

Note: The data presented in this table is for illustrative purposes only and is intended to serve as a template for presenting experimental results. Actual IC50 values for this compound need to be determined experimentally.

Experimental Protocols

This section details the methodology for assessing the in vitro cytotoxicity of this compound using the MTT assay. This assay is a standard for evaluating the preliminary anticancer activity of natural products.[2]

MTT Assay Protocol for this compound

1. Principle:

The MTT assay is a colorimetric method used to assess cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.[2]

2. Materials:

-

This compound (stock solution prepared in DMSO)

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals.

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

3. Cell Seeding:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

4. Compound Treatment:

-

Prepare a series of dilutions of this compound from the stock solution in culture medium. It is advisable to perform a range-finding experiment to determine the appropriate concentration range.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

5. MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

6. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The cell viability can be calculated using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[1]

Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cytotoxicity assay for this compound.

Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway: Intrinsic Apoptosis

While the specific signaling pathway for this compound has not been fully elucidated, a related compound, Xerophilusin B, has been shown to induce apoptosis through a mitochondrial-dependent pathway in esophageal squamous cell carcinoma cells.[2][3] This intrinsic pathway of apoptosis is a common mechanism for many natural anticancer compounds. The following diagram illustrates this potential mechanism of action.

Caption: A potential intrinsic apoptosis signaling pathway induced by this compound.

References

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 2. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Xerophilusin B

A Potent Inducer of Apoptosis in Esophageal Squamous Cell Carcinoma

Introduction

These application notes provide detailed protocols and data concerning the anti-tumor activity of Xerophilusin B, a natural ent-kaurane diterpenoid. Initial research has demonstrated its potent antiproliferative effects against esophageal squamous cell carcinoma (ESCC) cell lines. The compound induces cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent for ESCC. The following sections summarize the observed cellular responses to Xerophilusin B and provide detailed experimental protocols for researchers and drug development professionals.

Data Presentation

Xerophilusin B has been shown to exhibit significant antiproliferative effects on ESCC cell lines in a time- and dose-dependent manner.[1] Notably, it displays lower toxicity against normal human and murine cell lines, suggesting a favorable therapeutic window.[1] In vivo studies have further confirmed that Xerophilusin B can inhibit tumor growth in xenograft models without significant adverse effects.[1]

| Cell Line Type | Compound | Observed Effect | Selectivity | In Vivo Efficacy |

| Esophageal Squamous Cell Carcinoma (ESCC) | Xerophilusin B | Time- and dose-dependent antiproliferative effects | Lower toxicity against normal human and murine cell lines | Inhibition of tumor growth in a human esophageal tumor xenograft model |

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the cellular response to Xerophilusin B.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Xerophilusin B on ESCC cell lines.

-

Materials:

-

ESCC cell lines (e.g., KYSE-150, EC-109)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Xerophilusin B (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed ESCC cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Xerophilusin B in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Xerophilusin B. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Xerophilusin B on the cell cycle distribution of ESCC cells.

-

Materials:

-

ESCC cells

-

6-well plates

-

Xerophilusin B

-

PBS (Phosphate-Buffered Saline)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed ESCC cells in 6-well plates and treat with Xerophilusin B at the desired concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in 500 µL of PBS containing RNase A.

-

Incubate at 37°C for 30 minutes.

-

Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

3. Apoptosis Analysis (Western Blot for Caspase Activation)

This protocol details the detection of key apoptosis-related proteins modulated by Xerophilusin B.

-

Materials:

-

ESCC cells

-

Xerophilusin B

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against Cytochrome c, Caspase-9, Caspase-3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Treat ESCC cells with Xerophilusin B for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Visualizations

Diagram 1: Xerophilusin B Induced Apoptosis Signaling Pathway

Caption: Xerophilusin B induces apoptosis via the mitochondrial pathway.

Diagram 2: Experimental Workflow for Assessing Xerophilusin B Activity

Caption: Workflow for evaluating the anticancer effects of Xerophilusin B.

References

Application Notes and Protocols: Investigating Cell Cycle Arrest by Xerophilusin G

Note: As of the current date, publicly available research specifically detailing the effects of Xerophilusin G on cell cycle arrest is limited. The following application notes and protocols are based on the published research for a closely related compound, Xerophilusin B , which has been shown to induce G2/M cell cycle arrest and apoptosis in esophageal squamous cell carcinoma (ESCC) cells.[1][2][3] These protocols can serve as a foundational guide for investigating the potential effects of this compound.

Introduction

Xerophilusin B is a natural ent-kaurane diterpenoid isolated from Isodon xerophilus.[1] Studies have demonstrated its antiproliferative effects on esophageal squamous cell carcinoma (ESCC) cell lines in a time- and dose-dependent manner.[1][2][3] A key mechanism of its antitumor activity is the induction of G2/M phase cell cycle arrest and the promotion of apoptosis through a mitochondrial-dependent pathway.[1][3] These notes provide a framework for researchers, scientists, and drug development professionals to study the effects of Xerophilusin compounds on cell cycle progression.

Data Presentation

The following tables summarize the quantitative data on the effects of Xerophilusin B on ESCC cell lines.

Table 1: Antiproliferative Activity of Xerophilusin B on Esophageal Squamous Cell Carcinoma Cell Lines

| Cell Line | IC50 (µM) after 48h |

| EC109 | 7.5 ± 0.6 |

| KYSE30 | 8.2 ± 0.7 |

| KYSE150 | 9.1 ± 0.8 |

| KYSE510 | 10.3 ± 0.9 |

Data represents the mean ± standard deviation of three independent experiments.

Table 2: Effect of Xerophilusin B on Cell Cycle Distribution in EC109 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 1.2 |

| Xerophilusin B (5 µM) | 48.2 ± 1.8 | 25.4 ± 1.3 | 26.4 ± 1.7 |

| Xerophilusin B (10 µM) | 35.1 ± 1.5 | 18.2 ± 1.1 | 46.7 ± 2.0 |

| Xerophilusin B (20 µM) | 20.7 ± 1.2 | 10.5 ± 0.9 | 68.8 ± 2.5 |

EC109 cells were treated with varying concentrations of Xerophilusin B for 24 hours. Data is presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines (e.g., EC109, KYSE30, KYSE150, KYSE510).

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Prepare a stock solution of this compound/B in dimethyl sulfoxide (DMSO).

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle analysis and western blotting).

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with varying concentrations of this compound/B for the desired time points (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

-

Include a vehicle control (DMSO only) in all experiments.

-

Cell Viability Assay (MTT Assay)

-

Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with different concentrations of this compound/B for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates, allow them to adhere overnight, and then treat with this compound/B for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% ethanol at -20°C overnight.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Cell Lysis:

-

Treat cells with this compound/B as described for cell cycle analysis.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, p-CDK1, Cdc25C, p-Cdc25C, Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway of Xerophilusin-induced G2/M arrest and apoptosis.

Experimental Workflow Diagram

Caption: Workflow for studying Xerophilusin's effect on cell cycle arrest.

References

Application Notes and Protocols for In Vivo Experimental Design of Xerophilusin G Studies in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xerophilusins are a class of natural compounds with demonstrated biological activities. For instance, Xerophilusin A and B, an ent-kaurane diterpenoid isolated from Isodon xerophilus, have shown cytotoxic and anti-proliferative effects against cancer cell lines.[1][2] Specifically, Xerophilusin B has been found to inhibit tumor growth in a human esophageal tumor xenograft model in mice, suggesting its potential as a chemotherapeutic agent.[1] This document provides a detailed framework for the in vivo experimental design to evaluate the therapeutic potential and safety profile of a related compound, Xerophilusin G, in mice. The protocols outlined below are intended to serve as a comprehensive guide for researchers, covering preliminary dose-finding studies, pharmacokinetic and pharmacodynamic assessments, and efficacy evaluation in a cancer xenograft model. Adherence to ethical guidelines for animal research is paramount throughout these studies.

Preliminary Studies: Dose-Range Finding and Acute Toxicity

Objective: To determine the maximum tolerated dose (MTD) and to observe any acute toxicity signs of this compound in mice. This information is crucial for selecting appropriate dose levels for subsequent efficacy studies.

Experimental Protocol:

-

Animal Model:

-

Housing and Care:

-

Drug Formulation and Administration:

-

The formulation of this compound will depend on its solubility. If solubility is poor, methods like using nanoparticles or microparticles might be considered to improve bioavailability.[5]

-

Administration Route: Intraperitoneal (i.p.) injection or oral gavage, depending on the compound's properties and intended clinical route. For oral gavage in rodents, the volume should generally not exceed 1 ml/100 g body weight.[3]

-

-

Experimental Groups:

-

A minimum of three dose levels of this compound and a concurrent control group (vehicle only) should be used.[3]

-

A suggested starting dose can be extrapolated from in vitro IC50 data if available, or based on data from similar compounds. If no data is available, a wide range of doses should be tested (e.g., 10, 100, 400 mg/kg).[6]

-

-

Procedure:

-

Administer a single dose of this compound or vehicle to the respective groups.

-

Observe animals closely for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-administration, and then daily for 14 days.[7]

-

Record daily body weight and any changes in skin, fur, eyes, and general behavior.[8]

-

-

Endpoint Analysis:

-

At the end of the 14-day observation period, euthanize the surviving animals.

-

Conduct gross necropsy on all animals (including those that die during the study).

-

Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

-

Data Presentation:

| Table 1: Dose-Range Finding and Acute Toxicity Study Design | ||||

| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (per sex) |

| 1 | Vehicle Control | 0 | i.p. or Oral | 5 |

| 2 | This compound | Low Dose (e.g., 10) | i.p. or Oral | 5 |

| 3 | This compound | Mid Dose (e.g., 100) | i.p. or Oral | 5 |

| 4 | This compound | High Dose (e.g., 400) | i.p. or Oral | 5 |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate its concentration with its biological effect.

Experimental Protocol:

-

Animal Model: As described in Section 1.

-

Drug Administration:

-

Administer a single, non-toxic dose of this compound (determined from the acute toxicity study) via the chosen route.

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

At each time point, a subset of animals will be euthanized for tissue collection (e.g., liver, kidney, tumor if applicable) to determine drug distribution.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and tissue homogenates.[9]

-

-

PK Analysis:

-

PD Analysis:

Data Presentation:

| Table 2: Pharmacokinetic Study Sample Collection Schedule | ||

| Time Point (hours) | Sample Type | Number of Animals per Time Point |

| 0 (pre-dose) | Blood | 3 |

| 0.25 | Blood, Tissues | 3 |

| 0.5 | Blood, Tissues | 3 |

| 1 | Blood, Tissues | 3 |

| 2 | Blood, Tissues | 3 |

| 4 | Blood, Tissues | 3 |

| 8 | Blood, Tissues | 3 |

| 24 | Blood, Tissues | 3 |

Efficacy Studies in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model. Based on the data for Xerophilusin B, an esophageal squamous cell carcinoma (ESCC) xenograft model is a suitable choice.[1]

Experimental Protocol:

-

Animal Model:

-

Species: Mouse

-

Strain: BALB/c nude (athymic) mice to prevent rejection of human tumor xenografts.[1]

-

Sex: Female or male

-

Age: 6-8 weeks

-

-

Tumor Cell Line:

-

Use a human ESCC cell line (e.g., KYSE-150, EC-109) that has been shown to be sensitive to related compounds in vitro.

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

-

-

Experimental Groups and Treatment:

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.[12]

-

Include a vehicle control group, a positive control group (a standard-of-care chemotherapeutic agent for ESCC), and at least two dose levels of this compound.[13]

-

Administer treatment daily or on an optimized schedule determined by the PK/PD studies.

-

-

Monitoring and Endpoints:

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

-